molecular formula C5H8Cl2N2 B3376751 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride CAS No. 123451-52-5

1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B3376751
CAS No.: 123451-52-5
M. Wt: 167.03 g/mol
InChI Key: IRCHHZGFYYEGMR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyrazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 4-methyl-1H-pyrazole. One common method includes the reaction of 4-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxyl or hydroxyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of methyl derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.

    Medicine: Research studies explore its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can disrupt biological pathways and inhibit the activity of enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride can be compared with other similar compounds such as:

    1-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride: Similar structure but with the methyl group at a different position, leading to variations in reactivity and applications.

    1-(Bromomethyl)-4-methyl-1H-pyrazole hydrochloride: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    4-Methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions but still useful as a building block in synthesis.

The uniqueness of this compound lies in its specific functional groups, which provide versatility in chemical reactions and a wide range of applications in research and industry .

Properties

IUPAC Name

1-(chloromethyl)-4-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-5-2-7-8(3-5)4-6;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHHZGFYYEGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.12 g of 4-methyl-1H-pyrazole-1-ylmethanol was dissolved to 50 ml of dichloromethane. 3.4 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 1.61 g of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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